5-[Benzo(B)thiophen-2-YL]-3-hydroxypyridine
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Overview
Description
5-[Benzo(B)thiophen-2-YL]-3-hydroxypyridine is a heterocyclic compound that features a benzothiophene moiety fused to a hydroxypyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The benzothiophene structure is known for its biological activity, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzo(B)thiophen-2-YL]-3-hydroxypyridine typically involves the formation of the benzothiophene ring followed by its attachment to the hydroxypyridine moiety. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 1-chloroisoquinoline with benzo[b]thiophen-2-ylboronic acid in the presence of a palladium catalyst . The reaction is carried out in a dioxane/water solution at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5-[Benzo(B)thiophen-2-YL]-3-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
5-[Benzo(B)thiophen-2-YL]-3-hydroxypyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-[Benzo(B)thiophen-2-YL]-3-hydroxypyridine involves its interaction with specific molecular targets. The benzothiophene moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The hydroxypyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler structure with similar biological activity.
2-Substituted benzo[b]thiophenes: Known for their anticancer and anti-inflammatory properties.
Thiophene derivatives: Widely used in medicinal chemistry and material science.
Uniqueness
5-[Benzo(B)thiophen-2-YL]-3-hydroxypyridine is unique due to the combination of the benzothiophene and hydroxypyridine moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold in drug design and material science applications.
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-11-5-10(7-14-8-11)13-6-9-3-1-2-4-12(9)16-13/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUQYHSZGFUBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=CN=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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